Pentapentacontane
Description
Pentapentacontane (C₅₅H₁₁₂) is a straight-chain alkane comprising 55 carbon atoms and 112 hydrogen atoms. With a molecular weight of 766.5 g/mol (calculated based on atomic weights), it is a high-molecular-weight hydrocarbon classified under the n-alkane series. Its systematic IUPAC name reflects its linear structure, distinguishing it from branched or cyclic isomers . This compound is primarily studied in materials science and thermodynamics due to its phase transition properties, particularly its vaporization enthalpy, which is critical for industrial applications involving high-temperature stability .
Properties
CAS No. |
5846-40-2 |
|---|---|
Molecular Formula |
C55H112 |
Molecular Weight |
773.5 g/mol |
IUPAC Name |
pentapentacontane |
InChI |
InChI=1S/C55H112/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
InChI Key |
ZRKSKIKHJNJKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Pentacontane (C₅₀H₁₀₂)
Hexacontane (C₆₀H₁₂₂)
- Molecular Weight : ~843 g/mol (estimated).
- Trends : Longer chains exhibit higher thermal stability and vaporization enthalpies. This compound (C₅₅) lies between pentacontane (C₅₀) and hexacontane (C₆₀) in this hierarchy .
Branched and Cyclic Analogues
2-Methyltetrapentacontane (C₅₅H₁₁₂)
Nonatetracontylcyclohexane (C₅₅H₁₁₀)
- Structure : Cyclohexane substituted with a 49-carbon alkyl chain.
- Vaporization Enthalpy (ΔvH) : 151.6 kJ/mol at 574–877 K, significantly lower than this compound due to its cyclic core disrupting linear packing efficiency .
Functionalized Derivatives
1,54-Dibromotetrapentacontane (C₅₄H₁₀₈Br₂)
- Properties: Bromine substitution introduces polarizability and higher reactivity, contrasting with this compound’s non-polar nature. Such derivatives are used in polymer cross-linking, unlike pure alkanes .
Key Data and Trends
Table 1: Comparative Physical Properties of C₅₅ Hydrocarbons
| Compound | Molecular Formula | Structure | ΔvH (kJ/mol) | Temperature Range (K) |
|---|---|---|---|---|
| This compound | C₅₅H₁₁₂ | Linear | 156.3 | 622–874 |
| 1-Pentapentacontene | C₅₅H₁₁₀ | Unsaturated | 152.9 | 572–869 |
| 2-Methyltetrapentacontane | C₅₅H₁₁₂ | Branched | 154.3 | 572–867 |
| Nonatetracontylcyclohexane | C₅₅H₁₁₀ | Cyclic | 151.6 | 574–877 |
Source : Vaporization enthalpy data from high-purity studies .
Trends Observed:
- Chain Length : Longer chains (e.g., C₅₅ vs. C₅₀) increase ΔvH due to enhanced van der Waals interactions.
- Branching/Cyclization : Reduces ΔvH by 2–5% compared to linear isomers, as irregular structures impede molecular packing.
- Functional Groups : Halogenation (e.g., bromine) alters chemical reactivity but reduces thermal stability relative to pure alkanes.
Research Implications
This compound’s high ΔvH makes it suitable for high-temperature lubricants and waxes. Its branched analogues, with lower ΔvH, are preferable in low-viscosity applications. Cyclic derivatives find niche roles in organic synthesis but lack the thermal resilience of linear chains. Future research should explore blends of this compound with polymers to optimize material properties .
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